REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#N)=[N:6][CH:7]=1.B(F)(F)F.CC[O:16][CH2:17]C.C([O-])(O)=[O:20].[Na+]>CO>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:16][CH3:17])=[O:20])=[N:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC(=NC1)C#N
|
Name
|
|
Quantity
|
9.45 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
saturated aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtained in 200 mL of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
CUSTOM
|
Details
|
obtained by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc 1:1 mixture
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure, we
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC(=NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |